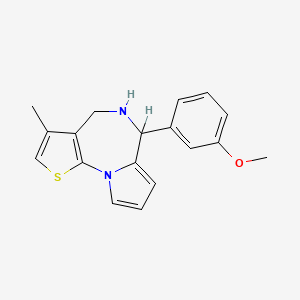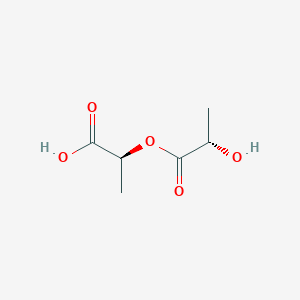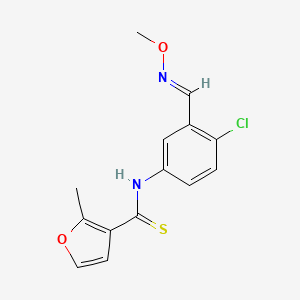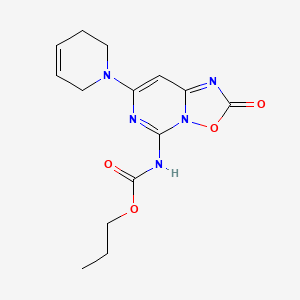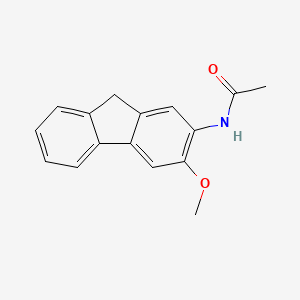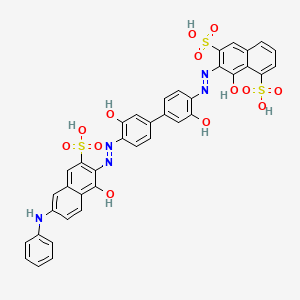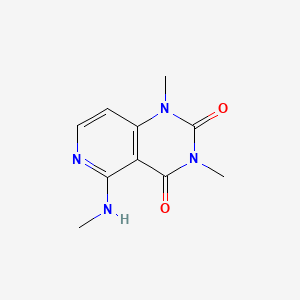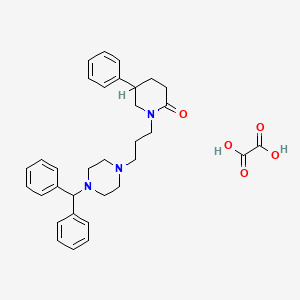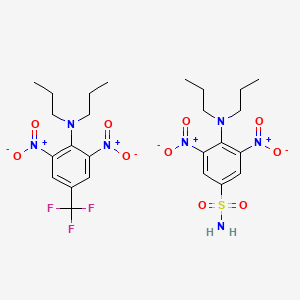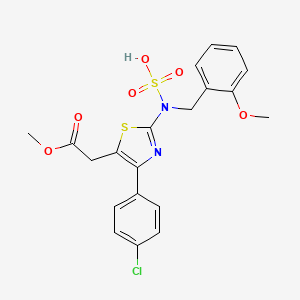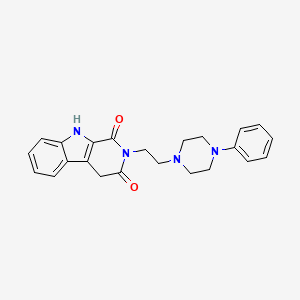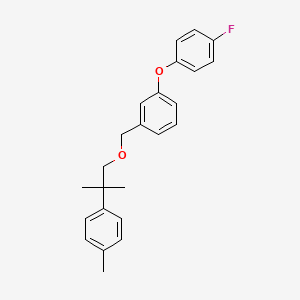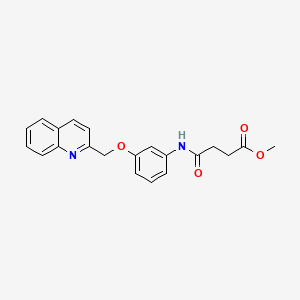
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-2-quinolinone with 2-substituted-3-dimethylaminoacrylic acid methyl ester in the presence of acetic acid. This reaction yields pyrano[3,2-c]quinoline-2,5(2H,6H)-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce different quinoline analogs .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester has several scientific research applications:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester involves its interaction with specific molecular targets and pathways. The quinoline moiety in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolinone
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
Uniqueness
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester is unique due to its specific substitution pattern and the presence of the butanoic acid ester group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other quinoline derivatives .
Eigenschaften
CAS-Nummer |
102649-84-3 |
|---|---|
Molekularformel |
C21H20N2O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
methyl 4-oxo-4-[3-(quinolin-2-ylmethoxy)anilino]butanoate |
InChI |
InChI=1S/C21H20N2O4/c1-26-21(25)12-11-20(24)23-16-6-4-7-18(13-16)27-14-17-10-9-15-5-2-3-8-19(15)22-17/h2-10,13H,11-12,14H2,1H3,(H,23,24) |
InChI-Schlüssel |
YMLLITAADRUCSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)NC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


